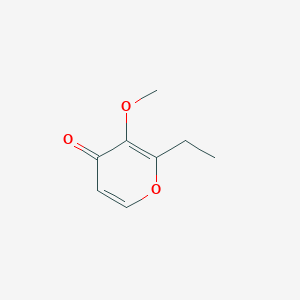
2-Ethyl-3-methoxy-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methoxy-4H-pyran-4-one (EMPO) is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. EMPO is a cyclic ether that is structurally similar to other ethers, such as ethylene glycol and propylene glycol, and is classified as a “pyranone” due to its five-membered ring structure. While EMPO has been studied in the context of medical applications, its use in scientific research is gaining traction due to its unique properties.
Aplicaciones Científicas De Investigación
Biomimetic Syntheses
2-Ethyl-3-methoxy-4H-pyran-4-one, a derivative of 4H-pyran-4-ones, has been utilized in biomimetic syntheses. Methoxypyrylium compounds derived from 4H-pyran-4-ones react to produce β-polycarbonyl derivatives, leading to the formation of polyketide aromatic systems. This method has been used to synthesize various benzene derivatives, demonstrating the compound's utility in organic synthesis (Griffin, Leeper, & Staunton, 1984).
Corrosion Mitigation in Metals
This compound derivatives have been explored for their potential in corrosion inhibition. Research on pyran derivatives including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate demonstrated significant inhibition efficiency in mild steel corrosion in acidic solutions. These derivatives follow the Langmuir isotherm in adsorption and act as mixed-type inhibitors, indicating their practical application in protecting metals from corrosion (Saranya et al., 2020).
Antimicrobial Activity
Pyrazol-4-yl- and 2H-chromene-based substituted anilines synthesized from ethyl 2-cyanoacetate and various nitrostyrenes, including derivatives of this compound, have demonstrated significant antibacterial and antifungal activity. These compounds have potential applications in biological imaging and as fluorescence probes due to their emissions in the redshift region (Banoji et al., 2022).
Synthesis of Various Compounds
The compound plays a key role in the synthesis of diverse organic compounds, such as maltol, ethylmaltol, and pyromeconic acid. Its derivatives have been used as precursors in various synthetic pathways, highlighting its versatility in organic chemistry (Torii, Tanaka, Anoda, & Simizu, 1976).
Polymerization and Material Science
This compound derivatives have been employed in the synthesis of copolymers through ring-opening polymerization. These compounds are instrumental in creating structurally diverse polymers with potential applications in material science, demonstrating the compound's relevance in advanced material development (Lee & Cho, 1987).
Propiedades
IUPAC Name |
2-ethyl-3-methoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-7-8(10-2)6(9)4-5-11-7/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXDOOHTFCNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CO1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)
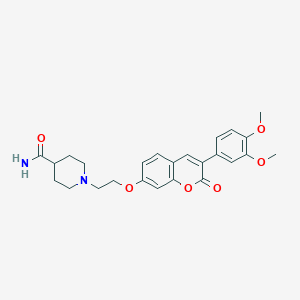
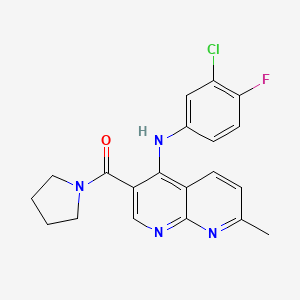
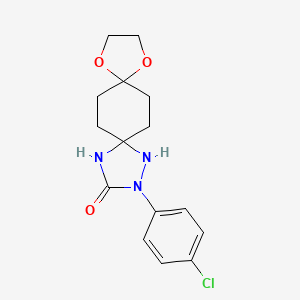
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2724946.png)
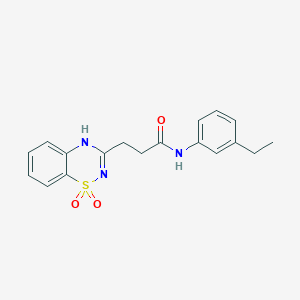
![7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)
![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2724955.png)
![N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2724956.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)
![6-ethyl-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2724959.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2724960.png)
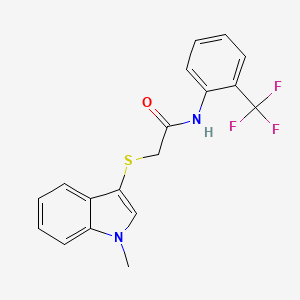
![3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2724962.png)